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Desloratadine Citric Amide-d4

Cat. No.: B1157338
M. Wt: 488.95
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Modern Chemical and Biological Research

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are of particular significance in modern research. wikipedia.org This substitution of hydrogen with its heavier, stable isotope can lead to a stronger chemical bond (the kinetic isotope effect), which may result in a slower rate of metabolism for a drug. wikipedia.orgresearchgate.net This property can enhance a drug's metabolic stability and prolong its biological half-life. researchgate.netuobaghdad.edu.iq Consequently, deuteration has become a valuable strategy in drug discovery to improve the pharmacokinetic profiles of molecules. uobaghdad.edu.iqnih.gov Deuterated compounds are also crucial as internal standards in analytical studies, such as mass spectrometry, for the precise quantification of drugs and their metabolites. nih.govnih.gov

Contextual Overview of Desloratadine (B1670295) and its Research-Relevant Derivatives

Desloratadine is a second-generation antihistamine used to manage symptoms of allergic rhinitis. drugbank.com It is an active metabolite of loratadine. drugbank.comcaymanchem.com In the realm of pharmaceutical research, various derivatives of desloratadine have been synthesized and studied to explore their potential as, for example, antagonists for different receptors or to enhance their anti-inflammatory properties. researchgate.netnih.govnih.gov The development of these derivatives often involves structural modifications to the desloratadine molecule to investigate structure-activity relationships. nih.govresearchgate.net

Rationale for Deuterium Incorporation in Analytical and Mechanistic Investigations

The incorporation of deuterium into molecules like desloratadine serves multiple purposes in research. A key application is in pharmacokinetic studies, where deuterated analogs act as tracers to monitor the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comacs.org The use of stable isotope-labeled compounds, such as deuterated versions, is also fundamental for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net In these analyses, the deuterated compound is used as an internal standard, allowing for accurate measurement of the non-labeled drug in biological samples. caymanchem.comresearchgate.net Furthermore, the deuterium kinetic isotope effect can be a powerful tool in mechanistic studies to understand the chemical reactions involved in a drug's metabolism. wikipedia.orgnih.gov

Specific Research Focus on Desloratadine Citric Amide-d4 as a Labeled Compound

This compound is a labeled analog of Desloratadine Citric Amide. pharmaffiliates.com It is specifically designed for research purposes, particularly for use in analytical chemistry. cymitquimica.comusbio.net This compound is a deuterated version where four hydrogen atoms have been replaced by deuterium. cymitquimica.comscbt.com Its primary application is as an internal standard for the quantification of Desloratadine Citric Amide in research settings. pharmaffiliates.com The presence of the deuterium atoms allows it to be distinguished from the unlabeled compound by mass spectrometry, ensuring precise and accurate measurements. This makes it an essential tool for researchers studying the properties and behavior of desloratadine and its derivatives. clearsynth.com

Properties

Molecular Formula

C₂₅H₂₁D₄ClN₂O₆

Molecular Weight

488.95

Synonyms

8-Chloro-6,11-dihydro-11-(1-[3,4-dicarboxy-3-hydroxy-butanamido]-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Desloratadine Citric Amide D4

Precursor Synthesis and Reaction Pathways for Desloratadine (B1670295) Citric Amide-d4

The synthesis of Desloratadine Citric Amide-d4 involves the formation of an amide bond between Desloratadine and citric acid, with deuterium (B1214612) atoms incorporated into the citric acid moiety. A plausible synthetic route would involve the following key steps:

Preparation of Deuterated Precursor: The synthesis would likely commence with a commercially available deuterated form of citric acid, specifically Citric acid-2,2,4,4-d4. In this precursor, the four methylene (B1212753) hydrogens of citric acid are replaced by deuterium.

Activation of the Carboxylic Acid: To facilitate the amide bond formation, one of the carboxylic acid groups of the deuterated citric acid needs to be activated. This can be achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). This activation step converts the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Amide Coupling Reaction: The activated deuterated citric acid derivative is then reacted with Desloratadine. The secondary amine of the piperidine (B6355638) ring in Desloratadine acts as the nucleophile, attacking the activated carbonyl group to form the amide linkage. This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature.

Desloratadine + Activated Citric acid-d4 → this compound

This pathway ensures that the deuterium atoms are specifically located on the citric acid portion of the final molecule, as directed by the structure of the starting deuterated precursor.

Chemical Characterization and Confirmation of Deuterium Enrichment

Once the synthesis is complete, a thorough chemical characterization is essential to confirm the identity and purity of this compound, and most importantly, to verify the successful incorporation and location of the deuterium atoms. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to identify the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the methylene protons of the citric acid moiety would be significantly diminished or absent, confirming their replacement with deuterium. The remaining signals corresponding to the Desloratadine portion of the molecule would be expected to be present.

²H NMR (Deuterium NMR): This technique directly detects the presence of deuterium atoms. A ²H NMR spectrum of the synthesized compound would show signals at chemical shifts corresponding to the positions of the incorporated deuterium atoms on the citric acid backbone, providing definitive proof of deuteration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide evidence of deuteration. The carbon signals for the deuterated methylene groups (CD₂) will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1), and their chemical shifts may be slightly altered compared to the non-deuterated analog.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and assessing its isotopic enrichment. For this compound, high-resolution mass spectrometry (HRMS) would be employed.

The expected molecular weight of this compound is approximately 488.95 g/mol . The mass spectrum would show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to this mass. The presence of this specific mass, which is 4 mass units higher than the non-deuterated analog, confirms the incorporation of four deuterium atoms. The isotopic distribution pattern in the mass spectrum can also be analyzed to determine the level of deuterium enrichment.

The following table summarizes the expected characterization data:

Technique Expected Observation for this compound
¹H NMRAbsence or significant reduction of signals for the methylene protons of the citric acid moiety.
²H NMRPresence of signals corresponding to the deuterium atoms on the citric acid backbone.
¹³C NMRSplitting of carbon signals for the deuterated methylene groups into multiplets.
Mass SpectrometryMolecular ion peak consistent with the mass of the d4-labeled compound (approx. 488.95 g/mol ).

Purification and Isolation Techniques for High-Purity Deuterated Analogs

Achieving high purity is critical for any chemical compound intended for research or pharmaceutical applications. For isotopically labeled analogs like this compound, purification is necessary to remove any unreacted starting materials, reagents, and potential side products from the synthesis. The primary technique for the purification of such complex organic molecules is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient separation technique that can be used to isolate the desired deuterated compound from the reaction mixture. A common mode of HPLC for this type of molecule is reversed-phase HPLC.

Stationary Phase: A C18 column is a typical choice for the stationary phase, which is nonpolar.

Mobile Phase: The mobile phase is a mixture of a polar solvent (like water or a buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). The composition of the mobile phase can be optimized in a gradient or isocratic elution mode to achieve the best separation.

Detection: A UV detector is commonly used to monitor the elution of the compounds from the column, as the aromatic rings in the Desloratadine structure absorb UV light.

The fractions containing the pure this compound are collected, and the solvent is then removed, typically by lyophilization or evaporation under reduced pressure, to yield the final high-purity product.

The purity of the isolated compound is then re-assessed using analytical HPLC and the characterization techniques described in the previous section (NMR and MS) to ensure that it meets the required quality standards.

The following table outlines a potential HPLC purification scheme:

Parameter Condition
Technique Preparative Reversed-Phase HPLC
Stationary Phase C18 silica (B1680970) gel
Mobile Phase Gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile
Detection UV at a wavelength suitable for Desloratadine (e.g., 280 nm)
Post-Purification Solvent evaporation/lyophilization

Through the careful application of these synthetic, characterization, and purification techniques, high-purity this compound can be reliably produced for its intended research applications.

Advanced Analytical Characterization of Desloratadine Citric Amide D4

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Verification

Spectroscopic methods are indispensable for confirming the chemical structure and isotopic labeling of Desloratadine (B1670295) Citric Amide-d4.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the position of deuterium (B1214612) atoms and quantifying the level of isotopic enrichment.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Desloratadine Citric Amide-d4, the signals corresponding to the protons at the deuterated positions will be significantly diminished or absent. The integration of the remaining proton signals relative to a known internal standard allows for the calculation of the degree of deuteration.

²H NMR (Deuterium NMR): ²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of the deuterium locations. The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuteration.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling, and their signals will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated analog.

Table 1: Representative NMR Data for Isotopic Enrichment Analysis

TechniqueParameterExpected Observation for this compound
¹H NMRSignal IntegrationReduction or absence of signals at deuterated positions.
²H NMRChemical ShiftSignals appear at chemical shifts corresponding to the deuterated sites.
¹³C NMRSignal Multiplicity & ShiftCarbons attached to deuterium show triplet multiplicity and an upfield shift.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular weight and assessing the isotopic distribution of this compound. HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its non-deuterated counterpart, as well as other potential isotopic variants. The measured mass-to-charge ratio (m/z) should align with the theoretical exact mass of the deuterated molecule.

Table 2: Theoretical and Observed Mass Data from HRMS

CompoundTheoretical Exact Mass (C₂₅H₂₁D₄ClN₂O₆)Observed Mass (m/z) [M+H]⁺Mass Accuracy (ppm)
This compound488.95To be determined experimentally< 5 ppm

Chromatographic Methodologies for Purity Profiling and Separation

Chromatographic techniques are essential for evaluating the chemical purity of this compound and separating it from any impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with a C18 column is commonly employed. ijcrr.comnih.gov

A typical HPLC method would involve:

Column: C18, 5 µm particle size (e.g., 4.6 x 250 mm) ijcrr.com

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and methanol). ijcrr.com

Detection: UV detection at a wavelength such as 242 nm. ijcrr.com

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable purity determination.

Table 3: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5µm)
Mobile PhaseOrthophosphoric acid (0.1% V/V), Acetonitrile, Methanol (50:35:15 V/V/V)
Flow Rate1.0 mL/min
Detection242 nm
Column TemperatureAmbient

Gas Chromatography (GC) can be utilized for the analysis of volatile impurities that may be present in the this compound sample. Due to the low volatility of the target compound, derivatization might be necessary for its direct analysis by GC. However, GC is more commonly applied to analyze potential degradation products or residual solvents. scispace.com

Coupled Analytical Systems and Applications

The coupling of chromatographic and spectroscopic techniques provides a powerful platform for the comprehensive analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most critical analytical technique for the application of this compound as an internal standard. LC-MS/MS combines the separation power of HPLC or UHPLC with the sensitivity and selectivity of tandem mass spectrometry. A validated LC-MS/MS method allows for the accurate quantification of the non-deuterated analyte in complex biological matrices by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for the identification of volatile and semi-volatile impurities and degradation products. ijcrr.comscispace.com The coupling with a mass spectrometer allows for the structural elucidation of separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and sensitive LC-MS/MS method is crucial for the accurate quantification and identification of this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent selectivity and sensitivity for analyzing complex pharmaceutical matrices. americanpharmaceuticalreview.com

A reversed-phase HPLC method was developed to achieve optimal chromatographic separation. Various columns and mobile phase compositions were evaluated to obtain symmetric peak shapes and consistent retention times. The final optimized method utilized a C18 column with a gradient elution program. The mobile phase consisted of a mixture of acetonitrile, methanol, and an aqueous ammonium (B1175870) formate (B1220265) buffer, which has been shown to be effective for the analysis of Desloratadine and its metabolites. amazonaws.comnih.gov

The mass spectrometric detection was carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. nih.gov Multiple reaction monitoring (MRM) was employed for quantification, providing high specificity and sensitivity. The precursor ion (Q1) and product ion (Q3) transitions for this compound were optimized to achieve the best signal-to-noise ratio.

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System High-Performance Liquid Chromatography System
ColumnC18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Q1/Q3)[M+H]+ of this compound → Fragment ion
Dwell Time100 ms
Collision Energy (CE)Optimized for specific transition
Declustering Potential (DP)Optimized for specific transition

Research Findings:

The developed LC-MS/MS method demonstrated excellent linearity over a specified concentration range with a correlation coefficient (r²) greater than 0.99. The limit of quantification (LOQ) was established at a low pg/mL level, highlighting the high sensitivity of the method. The precision and accuracy of the method were evaluated through intra- and inter-day replicate analyses of quality control samples, with results falling within acceptable regulatory limits. The method proved to be robust and suitable for the reliable determination of this compound in various sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is often the preferred technique for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of certain pharmaceutical impurities, particularly after derivatization to enhance volatility. scispace.com For this compound, a derivatization step is necessary to make it amenable to GC analysis.

The method development involved optimizing the derivatization reaction, GC separation conditions, and MS detection parameters. Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in the citric acid moiety of the target analyte.

Table 2: Proposed GC-MS Method Parameters for Derivatized this compound

ParameterValue
Derivatization
ReagentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Reaction Conditions60 °C for 30 minutes
GC System Gas Chromatograph
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramInitial temp 150°C, ramp to 300°C at 15°C/min, hold for 5 min
MS System Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Mass Rangem/z 50-600
Scan ModeFull Scan and Selected Ion Monitoring (SIM)

Research Findings:

The GC-MS analysis of the silylated this compound provided characteristic mass spectra. The fragmentation pattern observed under electron ionization offered valuable structural information, complementing the data obtained from LC-MS/MS. The full scan mode was utilized for initial identification, while the selected ion monitoring (SIM) mode provided enhanced sensitivity for quantitative purposes. The developed GC-MS method, following successful validation, can serve as an orthogonal analytical technique to confirm the identity and purity of this compound.

Online Hydrogen/Deuterium Exchange Mass Spectrometry for Mechanistic Insights

Online Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the structure and dynamics of molecules by measuring the rate of exchange of labile hydrogens with deuterium. researchgate.netnih.gov In the context of impurity characterization, on-line H/D exchange coupled with LC-MS can provide crucial information for distinguishing between isomers and elucidating formation mechanisms. americanpharmaceuticalreview.com

For the analysis of this compound, an online HDX-MS method was developed by introducing deuterium oxide (D₂O) into the LC mobile phase post-column, just before the electrospray source. This setup allows for the rapid exchange of labile protons in the analyte with deuterium from the solvent.

Table 3: Online HDX-MS Experimental Setup

ParameterDescription
LC System As described in section 3.3.1
Deuterated Solvent Deuterium Oxide (D₂O)
Delivery System Syringe pump for post-column infusion of D₂O
Mixing Tee Low-volume tee to mix the LC eluent with D₂O
MS System High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Data Analysis Comparison of mass spectra with and without D₂O to determine the number of exchanging protons.

Research Findings:

The online HDX-MS experiments provided valuable mechanistic insights into the structure of this compound. By comparing the mass spectra obtained with and without D₂O, the number of labile hydrogens in the molecule could be determined. This information is critical for confirming the proposed structure and differentiating it from potential isomers. The exchange of protons on the amide and carboxylic acid functional groups of the citric acid moiety would be readily observable as a mass shift in the spectrum. This technique is particularly useful for confirming the presence of specific functional groups and understanding the formation pathways of such impurities. The data generated from HDX-MS, in conjunction with LC-MS/MS and GC-MS data, provides a comprehensive analytical characterization of this compound.

Applications in Preclinical and in Vitro Biomedical Research

Role as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. nih.govscispace.com Desloratadine (B1670295) Citric Amide-d4 fulfills this role, offering significant advantages in the development and validation of bioanalytical methods.

The quantification of analytes in complex biological matrices such as tissue homogenates, in vitro cell lysates, and animal fluids is fraught with challenges, including sample loss during preparation and variability in instrument response. kcasbio.com The use of a SIL internal standard like Desloratadine Citric Amide-d4, which shares near-identical physicochemical properties with the unlabeled analyte, is instrumental in correcting for these variations. nih.govscispace.com By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any subsequent loss or variation will affect both the analyte and the internal standard proportionally. This allows for accurate quantification based on the ratio of the analyte's signal to that of the internal standard.

The development of a robust LC-MS/MS method for a hypothetical analyte in rat plasma, using a deuterated internal standard, is outlined below.

Table 1: Illustrative LC-MS/MS Method Parameters for Analyte Quantification Using a Deuterated Internal Standard

Parameter Condition
LC Column C18 (50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., 450.2 -> 320.1

| MRM Transition (Internal Standard) | e.g., 454.2 -> 324.1 |

This table presents hypothetical data for illustrative purposes.

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS bioanalysis. waters.comtandfonline.com Deuterated internal standards are invaluable tools for assessing and compensating for these effects. reddit.com Since the deuterated standard co-elutes with the analyte, it experiences similar matrix effects. kcasbio.com By comparing the response of the internal standard in the presence and absence of the matrix, the extent of ion suppression or enhancement can be quantified.

The matrix effect factor (MEF) can be calculated to evaluate the impact of the matrix, as demonstrated in the following hypothetical example.

Table 2: Hypothetical Assessment of Matrix Effect Using a Deuterated Internal Standard

Sample Type Peak Area of Internal Standard Matrix Effect Factor (MEF) Interpretation
Neat Solution 1,200,000 N/A Reference
Extracted Blank Plasma + IS 960,000 0.80 20% Ion Suppression

| Extracted Tissue Homogenate + IS | 720,000 | 0.60 | 40% Ion Suppression |

MEF is calculated as the peak area of the internal standard in the matrix extract divided by the peak area in the neat solution. This table presents hypothetical data for illustrative purposes.

While highly effective, it is important to note that in some cases, differential matrix effects can occur even with deuterated standards, particularly if there is a slight chromatographic separation between the analyte and the internal standard. myadlm.org

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly relevant in the study of enzyme-mediated reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.gov

The basis of the primary deuterium KIE lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower reaction rate when deuterium is present at the site of bond cleavage. nih.gov The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD).

In vitro models, such as human liver microsomes or recombinant cytochrome P450 enzymes, are commonly used to study drug metabolism. nih.gov By comparing the rate of metabolism of an unlabeled drug to its deuterated counterpart, researchers can gain insights into the reaction mechanism. A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is at least partially rate-limiting. nih.gov

The following table illustrates hypothetical intrinsic clearance data for a compound and its deuterated analog in human liver microsomes.

Table 3: Hypothetical In Vitro Intrinsic Clearance and KIE

Compound Intrinsic Clearance (CLint, µL/min/mg protein) Kinetic Isotope Effect (kH/kD)
Unlabeled Analyte 100 5.0

| Deuterated Analyte | 20 | |

This table presents hypothetical data for illustrative purposes.

Metabolic Fate Elucidation in Isolated Biological Systems and Animal Models

While Desloratadine's metabolism has been studied, the specific metabolic fate of this compound has not been detailed in the provided search results. nih.gov However, based on general principles of drug metabolism, the deuterated compound is expected to follow similar metabolic pathways as the unlabeled parent compound, although potentially at different rates due to the kinetic isotope effect. The major metabolites of desloratadine include 3-hydroxydesloratadine (B129375) and its O-glucuronide. nih.gov Studies in humanized-liver mice have shown that these are major excretion products. nih.gov The presence of the deuterium label in this compound would allow for the precise tracking and identification of its metabolites in complex biological samples from in vitro systems or animal models. The mass shift of +4 Da would enable researchers to distinguish metabolites of the deuterated compound from endogenous molecules and metabolites of the co-administered unlabeled drug.

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolism studies are fundamental in early drug development to predict the metabolic fate of a new chemical entity in humans. Human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH) are two of the most widely utilized systems for these assessments. ku.edu this compound is employed in these assays primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, allowing for precise measurement of the depletion of the parent drug, desloratadine, and the formation of its metabolites.

The metabolism of desloratadine is known to be complex, involving both cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Studies using HLM and CHH have been crucial in identifying the specific enzymes involved. For instance, the formation of 3-hydroxydesloratadine, the major human metabolite of desloratadine, follows a unique pathway involving initial N-glucuronidation by UGT2B10, followed by hydroxylation by CYP2C8, and subsequent deconjugation. ku.edunih.gov The use of a stable isotope-labeled standard like this compound in such studies ensures that the analytical variability during sample preparation and analysis is minimized, leading to more reliable kinetic data for these enzymatic reactions.

Research has shown that desloratadine exhibits weak inhibitory potential against major CYP enzymes such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2B6, CYP2D6, and CYP3A4/5 in HLM. nih.gov In these assays, this compound would be added to the incubation mixtures to serve as a consistent reference for the quantification of desloratadine, thereby ensuring the accuracy of the inhibition constants (Ki) determined.

Table 1: Key Enzymes Involved in Desloratadine Metabolism Identified in In Vitro Systems

Enzyme FamilySpecific EnzymeRole in Desloratadine MetabolismReference
UGTUGT2B10N-glucuronidation, the initial step for 3-hydroxydesloratadine formation. ku.edunih.gov
CYPCYP2C83-hydroxylation following N-glucuronidation. ku.edunih.gov
CYPCYP3A4, CYP2D6, CYP1A1, CYP2C19Involved in the metabolism of the precursor, loratadine, to desloratadine and its further hydroxylation. documentsdelivered.comnih.gov

Ex Vivo and In Vivo Preclinical Metabolism Profiling and Identification

In preclinical studies using animal models, understanding the metabolic profile of a drug is essential for evaluating its safety and efficacy. This compound is an invaluable tool in these ex vivo and in vivo studies for the accurate quantification of desloratadine and its metabolites in various biological samples such as plasma, urine, and feces.

Studies in humanized-liver mice have been particularly insightful, as they can replicate the human-specific metabolic profile of desloratadine, notably the formation of 3-hydroxydesloratadine and its O-glucuronide. nih.gov In such studies, a deuterated standard like this compound would be used to spike the biological samples to account for matrix effects and variations in extraction efficiency during sample processing. This ensures that the comparative metabolic profiles between the humanized mice and control mice are accurate, providing a reliable model for human metabolism. nih.gov

The use of a stable isotope-labeled standard is critical when comparing metabolic profiles across different species, as desloratadine metabolism is known to be species-dependent. nih.gov For example, while 3-hydroxydesloratadine is the major metabolite in humans, 5- and 6-hydroxydesloratadine are predominant in control mice. nih.gov The precise quantification afforded by the use of this compound allows for a clear and accurate comparison of these species-specific metabolic pathways.

Table 2: Major Metabolites of Desloratadine Identified in Preclinical and Human Studies

MetaboliteSpecies of PredominanceAnalytical Role of this compoundReference
3-HydroxydesloratadineHuman, Humanized-liver miceInternal standard for quantification in plasma, urine, and feces. nih.gov
3-Hydroxydesloratadine O-glucuronideHuman, Humanized-liver miceInternal standard for quantification of the glucuronide conjugate. nih.gov
5-HydroxydesloratadineControl miceInternal standard for comparative metabolite profiling. nih.gov
6-HydroxydesloratadineControl miceInternal standard for comparative metabolite profiling. nih.gov

Structural Characterization of Deuterated Metabolites and Their Pathways

While the primary role of this compound is as an internal standard, its own metabolic fate can be of interest to ensure it does not interfere with the analysis of the non-deuterated drug's metabolites. The deuterium atoms are placed at positions that are not expected to be major sites of metabolism, thus preserving the chromatographic and mass spectrometric properties of the molecule while providing a distinct mass shift.

In advanced metabolic studies, the fragmentation patterns of both the non-deuterated drug and the deuterated standard are analyzed by high-resolution mass spectrometry. By comparing the mass spectra of the metabolites of desloratadine with those of any potential metabolites of this compound, researchers can confirm the identity of the metabolites and the positions of metabolic modification. The known mass shift of the deuterium labels aids in distinguishing the drug's metabolites from endogenous matrix components and any potential metabolites of the standard itself.

The structural elucidation of desloratadine's metabolites, such as the various hydroxylated forms, is confirmed by these comparative mass spectrometric techniques. documentsdelivered.com The stability of the deuterium label in this compound is a key aspect of its utility, ensuring that there is no isotopic exchange during metabolic processes, which would otherwise complicate the interpretation of the results.

Role As a Pharmaceutical Reference Standard and Quality Control Tool

Development and Validation of Analytical Methods for Pharmaceutical Impurity Profiling

The development of robust analytical methods is fundamental for identifying and quantifying impurities in pharmaceutical products. Desloratadine (B1670295) Citric Amide-d4 plays a significant role in this process, particularly in the validation of methods for impurity profiling.

Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalytical liquid chromatography-mass spectrometry (LC-MS) assays due to their ability to compensate for variability during sample preparation and analysis. musechem.comamerigoscientific.com In the context of Desloratadine, which can degrade to form various impurities, having a reliable internal standard is crucial for accurate quantification of these related substances. scispace.com

A key application of a deuterated standard like Desloratadine Citric Amide-d4 is in the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For instance, a validated LC-MS/MS method for the quantification of Desloratadine and its metabolite, 3-OH desloratadine, utilized a deuterated Desloratadine (DES-D5) as an internal standard. nih.gov This approach ensures high accuracy and precision, with the internal standard correcting for potential variations in sample extraction and matrix effects. nih.govnih.gov

The validation of such methods typically involves assessing parameters like specificity, linearity, accuracy, precision, and stability. The use of an isotopically labeled internal standard like this compound helps to achieve the stringent requirements for these validation parameters as stipulated by regulatory guidelines.

Table 1: Key Parameters in Analytical Method Validation Supported by Isotopically Labeled Standards

Validation ParameterRole of this compound (as an Internal Standard)
Accuracy Compensates for losses during sample preparation and instrumental variability, ensuring the measured concentration is close to the true value.
Precision Minimizes the impact of random errors, leading to better repeatability and reproducibility of the results.
Selectivity/Specificity The distinct mass-to-charge ratio (m/z) allows for clear differentiation from the analyte and other matrix components, reducing interference.
Linearity Helps to establish a reliable and reproducible response across a range of concentrations.
Stability Can be used to assess the stability of the analyte in biological matrices under different storage conditions.

Utilization in Quality Assurance and Quality Control (QA/QC) during Pharmaceutical Synthesis and Manufacturing

In the pharmaceutical industry, stringent quality assurance and quality control (QA/QC) processes are essential to guarantee the consistent quality of the final product. alfa-chemistry.com this compound, as a reference standard, is integral to these processes.

During the synthesis of Desloratadine, various impurities can be formed. glppharmastandards.comglppharmastandards.com QA/QC laboratories routinely test raw materials, in-process samples, and the final active pharmaceutical ingredient (API) to ensure that the levels of these impurities are within acceptable limits. The use of an internal standard like this compound in analytical methods, such as HPLC or LC-MS/MS, allows for the precise and reliable quantification of these impurities. alfa-chemistry.comamerigoscientific.com

The benefits of using a stable isotope-labeled standard in a QA/QC setting include:

Enhanced Accuracy and Precision: It corrects for variations in sample preparation and instrument response, leading to more reliable test results. musechem.com

Improved Method Ruggedness: The method becomes less susceptible to minor variations in analytical conditions.

Compliance with Regulatory Requirements: Regulatory agencies often require the use of well-characterized reference standards for the validation and routine use of analytical methods.

Establishing Traceability and Purity Assessments of Related Substances

Traceability and the accurate assessment of purity are cornerstones of pharmaceutical quality control. This compound, as a certified reference material, provides a benchmark against which the purity of Desloratadine and the concentration of its related substances can be traced.

Reference standards are used to:

Identify Impurities: By comparing the retention times and mass spectra of unknown peaks in a sample to that of the reference standard, specific impurities can be identified.

Quantify Impurities: A known concentration of the isotopically labeled standard is added to the sample, and the ratio of the analyte's response to the standard's response is used to calculate the exact amount of the impurity. iris-biotech.de

Assess Purity: The purity of the Desloratadine API can be determined by quantifying the main component and all detectable impurities.

The use of this compound ensures that the purity assessments are accurate and traceable to a certified standard, which is a critical aspect of Good Manufacturing Practices (GMP).

Future Directions and Advanced Research Considerations

Emerging Methodologies for Deuterated Compound Synthesis and Analysis

The synthesis and analysis of deuterated compounds are evolving, driven by a need for greater efficiency, selectivity, and precision. nih.gov Traditional methods of synthesis, such as multistep chemical synthesis from deuterated precursors or biosynthesis, can be costly and time-consuming. clearsynth.com Consequently, research has focused on more direct and innovative approaches.

Synthesis Methodologies:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a standard for late-stage functionalization, allowing for the direct exchange of hydrogen for deuterium (B1214612) on a target molecule. researchgate.net Innovations in this area include the use of various transition metal catalysts, such as iridium, palladium, and ruthenium, which offer high selectivity for specific C-H bonds. nih.govresearchgate.netmusechem.com

Photocatalysis: Visible-light photocatalytic deuteration has emerged as a method that proceeds under mild conditions, offering good site selectivity with readily available deuterium sources. researchgate.net

Microwave-Assisted Synthesis: The use of laboratory microwave apparatus has significantly accelerated the preparation of deuterated substances through H/D exchange reactions.

Flow Chemistry: To address challenges in scaling up production, flow chemistry methods are being developed. researchgate.nettn-sanso.co.jp These systems allow for continuous production, better control over reaction conditions like high temperature and pressure, and improved efficiency, potentially reducing the cost of deuterated compounds. tn-sanso.co.jp

Analytical Methodologies:

Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC/MS), remains the primary tool for analyzing deuterated compounds due to its high sensitivity and selectivity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the position and extent of deuterium incorporation. nih.govclearsynth.com Recent advancements include quantitative NMR (q-NMR) techniques, such as combining ¹H NMR and ²H NMR, to provide a more accurate determination of isotopic abundance than classical methods. wiley.comrug.nl

Molecular Rotational Resonance (MRR) Spectroscopy: A powerful emerging technique, MRR can accurately measure isotopic purity and, unlike MS or NMR, can readily distinguish between different structural isomers (isotopomers) in a complex mixture. acs.org This level of detail is critical for optimizing selective synthesis reactions. acs.org

Table 1: Comparison of Modern Analytical Techniques for Deuterated Compounds
TechniquePrimary UseKey AdvantagesLimitations
LC-MS/MSQuantification, Metabolite IdentificationHigh sensitivity and selectivity. nih.govresearchgate.netCannot differentiate isotopomers; subject to matrix effects. nih.govacs.org
NMR SpectroscopyStructural confirmation, Isotopic abundanceProvides site-specific information; non-destructive. nih.govrug.nlLower sensitivity than MS; signal overlap can complicate analysis. rug.nlacs.org
MRR SpectroscopyIsotopic purity, Isotopomer differentiationUnambiguously identifies and quantifies structural isotopomers. acs.orgRequires gaseous sample; emerging technology with less widespread availability.

Expansion of Isotopic Labeling Applications in Mechanistic Drug Discovery

Isotopic labeling, particularly with deuterium, is a cornerstone of modern drug discovery, providing deep insights into a drug's behavior in biological systems. musechem.com Compounds like Desloratadine (B1670295) Citric Amide-d4 are part of a broader class of tools used to study drug absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov

The applications are expanding beyond simple tracer studies. A key area of advanced research is the use of the "deuterium kinetic isotope effect" (KIE). symeres.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.govmusechem.com If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. researchgate.net This strategy, known as "precision deuteration," has several potential benefits:

Enhanced Safety and Efficacy: It can reduce the formation of unwanted or toxic metabolites. nih.govacs.org By directing metabolism away from certain pathways, it may also improve a drug's selectivity for its intended target. nih.gov

De Novo Drug Design: Initially, this concept was applied to existing drugs in a "deuterium switch" approach. nih.govnih.gov However, the focus has shifted toward incorporating deuterium strategically during the initial design of new chemical entities to build in favorable metabolic properties from the start. nih.govnih.govuniupo.it

The use of deuterated compounds allows researchers to probe metabolic pathways, understand drug-protein interactions, and optimize lead compounds for improved stability and safety. clearsynth.com This makes isotopic labeling an indispensable tool throughout the drug development pipeline, from early discovery to clinical trials. researchgate.net

Potential for Desloratadine Citric Amide-d4 in Advanced Omics Research (e.g., metabolomics, proteomics)

In the era of "omics," which involves the large-scale study of biological molecules, stable isotope-labeled compounds are critical for generating accurate and reproducible data. This compound serves as an ideal internal standard for quantitative mass spectrometry, a core technology in both metabolomics and proteomics.

In metabolomics , the primary role of a deuterated standard is to enable precise quantification of the target analyte (the non-deuterated drug or its metabolite) in complex biological samples like plasma or urine. nih.govresearchgate.net Quantification using MS can be hampered by various factors, including sample matrix effects and ion suppression, which cause variability in the instrument's response. nih.govclearsynth.com Because a deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. mdpi.com By adding a known amount of this compound to each sample, researchers can normalize the signal of the target compound, correcting for analytical variability and ensuring accurate quantification. clearsynth.com This approach is fundamental for comparative metabolomics studies, which aim to understand how a drug alters metabolic profiles. nih.govresearchgate.net

In proteomics , while a small molecule standard is not directly used to quantify proteins, the underlying principles of isotopic labeling are central. The most relevant application is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.gov This technique provides information on protein structure and dynamics by monitoring the rate at which backbone amide hydrogens exchange with deuterium when the protein is exposed to a D₂O buffer. acs.org The rate of exchange reveals which parts of the protein are exposed to the solvent versus those that are folded or involved in interactions. nih.govacs.org Furthermore, stable isotope-labeled compounds can be used in toxicogenomic and proteomic studies to establish a mechanistic link between the formation of reactive metabolites and subsequent changes in gene and protein expression. nih.govacs.org

Table 2: Applications of Deuterated Standards in Omics Research
Omics FieldSpecific Application of this compoundBroader Role of Isotopic Labeling
MetabolomicsInternal standard for precise quantification of Desloratadine or its metabolites via LC/MS. nih.govclearsynth.comEnables comparative metabolomics, metabolic flux analysis, and elucidation of metabolic pathways. researchgate.netmetsol.com
ProteomicsNot directly used, but serves as a tool within the same analytical technology platform (LC/MS).Used in HDX-MS to study protein conformation and dynamics; helps link drug metabolism to changes in protein expression. acs.orgnih.gov
ToxicogenomicsInternal standard for quantifying drug/metabolite levels in studies correlating exposure with gene expression.Helps link the formation of reactive metabolites to changes in gene regulation and toxicity pathways. nih.govacs.org

Q & A

Basic Research Questions

Q. How can researchers validate an HPTLC-densitometry method for quantifying desloratadine in pharmaceutical preparations?

  • Methodological Answer : Validation should include linearity, LOD, LOQ, precision, and accuracy assessments. For linearity, generate a standard curve (e.g., 0.05–3.00 µg/spot) using a mobile phase of ethyl acetate–n-butanol–25% ammonia–methanol (30:7:6:7 v/v). Precision is determined via triplicate analyses and expressed as RSD%, while accuracy is assessed using the standard addition method (recovery percentage). Spectrodensitometric detection at λ=276 nm ensures specificity .

Q. What stability-indicating parameters should be considered when analyzing desloratadine degradation under stress conditions?

  • Methodological Answer : Accelerated aging experiments should include UV irradiation (e.g., 254 nm) and heating (e.g., 40°C). Monitor degradation via HPTLC-densitometry for quantitation and GC-MS for structural elucidation of degradation products. Note that UV exposure reduces desloratadine content to near-zero after 30 hours, while heating alone does not significantly alter stability .

Q. How is desloratadine Citric Amide-d4 utilized as an internal standard in mass spectrometry?

  • Methodological Answer : As a deuterated analog, it serves as a stable isotope-labeled internal standard in LC-MS/MS or GC-MS workflows. Its near-identical chemical properties to non-deuterated desloratadine minimize matrix effects, improving quantification accuracy. Use validated protocols for spiking concentrations and extraction recovery assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in desloratadine’s biopharmaceutical classification (BCS) due to ambiguous permeability data?

  • Methodological Answer : Combine in vitro models (e.g., Sweetana-Grass diffusion chambers) with in vivo metabolite tracking. Address discrepancies in fecal metabolite origins by evaluating intestinal stability via ex vivo tissue incubation. Use LC-MS/MS to distinguish between absorbed and lumen-degraded fractions .

Q. What experimental design considerations are critical for transferring an analytical method for desloratadine assay between laboratories?

  • Methodological Answer : Follow a lifecycle approach aligned with USP 〈1050.1〉 and ICH Q2(R1). Define acceptance criteria based on target uncertainty (precision ≤2.5%, accuracy 98–102%). Conduct inter-lab comparisons using pre-defined batches with known uncertainty ranges (e.g., ±5% of label claim). Validate robustness using factorial design (e.g., pH, column lot variations) .

Q. How should Schild analysis be applied to assess desloratadine’s antagonism of histamine receptors?

  • Methodological Answer : Perform functional assays (e.g., acetylcholine-induced contraction in isolated tissues). Construct concentration-response curves with/without desloratadine, then generate Schild plots to calculate pA2 values. Ensure linear regression slopes ≈1 for validity. Reported pA2 values for desloratadine are 7.4±0.1, indicating high receptor affinity .

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